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molecular formula C8H13NO4S B1583683 N,N-dimethylaniline;sulfuric acid CAS No. 58888-49-6

N,N-dimethylaniline;sulfuric acid

Cat. No. B1583683
M. Wt: 219.26 g/mol
InChI Key: GVDIQFPDYZBNMO-UHFFFAOYSA-N
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Patent
US03959451

Procedure details

The uprising effluent gas leaves the sulfurous acid scrubbing section 9 still containing a small amount of residual gaseous dimethyl aniline as well as a small amount of sulfur dioxide gas, and enters and passes upwardly within sulfuric acid scrubbing section 10, wherein the gas is bubbled through a descending current of dilute sulfuric acid aqueous solution typically of 10 percent sulfuric acid concentration which is introduced into the upper portion of sulfuric acid scrubber 10 above the uppermost tray therein through conduit 23. All or substantially all of the residual gaseous dimethyl aniline is removed from the sulfur dioxide-impoverished gas in scrubbing section 10 by reaction with the sulfuric acid to form dimethyl aniline sulfate. The tail gas exits from sulfuric acid scrubber 10 via line 18 and typically contains less than 0.10 percent by volume sulfur dioxide. Dilute liquid aqueous sulfuric acid solution containing the thus-formed dimethyl aniline sulfate is removed from the lowermost tray in scrubbing section 10 and passed through line 64 to recycle tank 65. A portion of the dilute liquid acid solution in tank 65 is recycled through line 68 and introduced into the upper portion of scrubbing section 10 above the uppermost tray therein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(O)O.[CH3:5][N:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.S(=O)=O.[S:17](=[O:21])(=[O:20])([OH:19])[OH:18]>>[S:17]([OH:21])([OH:20])(=[O:19])=[O:18].[CH3:5][N:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled through a descending current of dilute sulfuric acid aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
typically of 10 percent sulfuric acid concentration which
ADDITION
Type
ADDITION
Details
is introduced into the upper portion of sulfuric acid scrubber 10 above the uppermost tray
CUSTOM
Type
CUSTOM
Details
All or substantially all of the residual gaseous dimethyl aniline is removed from the sulfur dioxide-impoverished gas in scrubbing section 10 by reaction with the sulfuric acid

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.CN(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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